4-[(2-Methylbutyl)amino]benzamide
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Overview
Description
4-[(2-Methylbutyl)amino]benzamide is an organic compound with the molecular formula C12H18N2O It is a benzamide derivative, which means it contains a benzene ring attached to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylbutyl)amino]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures exceeding 180°C . The use of ultrasonic irradiation and solid acid catalysts can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methylbutyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst such as iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines. Substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
4-[(2-Methylbutyl)amino]benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[(2-Methylbutyl)amino]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-[(2-Methylbutyl)amino]benzamide can be compared with other benzamide derivatives, such as:
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: Exhibits similar biological activities and is used in similar applications.
The uniqueness of this compound lies in its specific structure and the resulting properties, which may offer advantages in certain applications over other similar compounds.
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-(2-methylbutylamino)benzamide |
InChI |
InChI=1S/C12H18N2O/c1-3-9(2)8-14-11-6-4-10(5-7-11)12(13)15/h4-7,9,14H,3,8H2,1-2H3,(H2,13,15) |
InChI Key |
KUISNINFJNJPAO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNC1=CC=C(C=C1)C(=O)N |
Origin of Product |
United States |
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